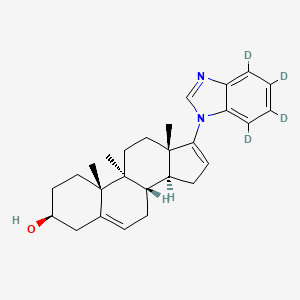
Galeterone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galeterone-d4: is a deuterated form of Galeterone, a steroidal antiandrogen. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Galeterone. Galeterone itself is known for its potential in treating prostate cancer by inhibiting androgen receptor signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galeterone-d4 involves the incorporation of deuterium atoms into the Galeterone molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumDeuterium is then incorporated using deuterated reagents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions: Galeterone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study its metabolic pathways and pharmacokinetics .
Scientific Research Applications
Chemistry: Galeterone-d4 is used as a reference standard in analytical chemistry to study the stability and degradation products of Galeterone.
Biology: In biological research, it helps in understanding the metabolic pathways of Galeterone by tracking the deuterium-labeled metabolites.
Medicine: this compound is used in preclinical studies to evaluate the pharmacokinetics and bioavailability of Galeterone, aiding in the development of more effective prostate cancer treatments .
Industry: In the pharmaceutical industry, this compound is used to develop and validate analytical methods for quality control and regulatory compliance .
Mechanism of Action
Galeterone-d4, like Galeterone, exerts its effects through multiple mechanisms:
Androgen Receptor Antagonism: It binds to androgen receptors, preventing androgens from activating them.
CYP17 Inhibition: It inhibits the enzyme CYP17A1, reducing the synthesis of androgens.
Androgen Receptor Downregulation: It decreases the overall levels of androgen receptors in prostate cancer cells.
These mechanisms collectively result in the inhibition of androgen-dependent growth signaling in prostate cancer .
Comparison with Similar Compounds
Abiraterone: Another CYP17 inhibitor used in prostate cancer treatment.
Enzalutamide: An androgen receptor antagonist used in advanced prostate cancer.
Comparison:
Galeterone vs. Abiraterone: Both inhibit CYP17, but Galeterone also acts as an androgen receptor antagonist and downregulator, providing a broader mechanism of action.
Galeterone vs. Enzalutamide: While both act as androgen receptor antagonists, Galeterone’s additional CYP17 inhibition and receptor downregulation make it unique
Galeterone-d4’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C27H34N2O |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(3S,8S,9S,10S,13S,14S)-9,10,13-trimethyl-17-(4,5,6,7-tetradeuteriobenzimidazol-1-yl)-1,2,3,4,7,8,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H34N2O/c1-25-14-15-27(3)21(9-8-18-16-19(30)12-13-26(18,27)2)20(25)10-11-24(25)29-17-28-22-6-4-5-7-23(22)29/h4-8,11,17,19-21,30H,9-10,12-16H2,1-3H3/t19-,20-,21-,25-,26-,27-/m0/s1/i4D,5D,6D,7D |
InChI Key |
PVTSZTBOFNVOQM-WAISILCHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=CN2C3=CC[C@@H]4[C@@]3(CC[C@]5([C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)[2H])[2H] |
Canonical SMILES |
CC12CCC3(C(C1CC=C2N4C=NC5=CC=CC=C54)CC=C6C3(CCC(C6)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















